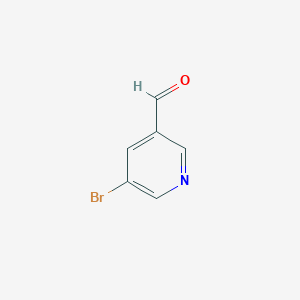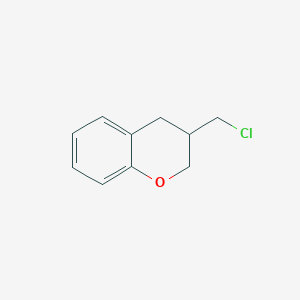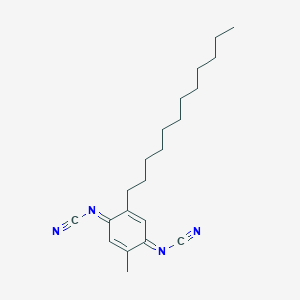
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-(((4-chlorophenyl)amino)thiocarbonyl)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-(((4-chlorophenyl)amino)thiocarbonyl)hydrazide, commonly known as IQ-1S, is a small molecule compound that has been extensively studied for its potential applications in scientific research. It is a derivative of the natural compound indole, which is found in many plants and animals. IQ-1S has shown promising results in various studies, particularly in its ability to modulate the activity of certain enzymes and signaling pathways in cells.
Mécanisme D'action
The mechanism of action of IQ-1S involves the inhibition of the tankyrase enzymes, which are involved in the regulation of the Wnt signaling pathway. Tankyrase enzymes catalyze the poly-ADP-ribosylation of the Axin protein, leading to its degradation and the activation of the β-catenin protein. IQ-1S binds to the PARP domain of the tankyrase enzymes, preventing their activity and stabilizing the Axin protein. This inhibition leads to the downregulation of the Wnt signaling pathway and the inhibition of cell proliferation.
Biochemical and Physiological Effects
IQ-1S has been shown to have a number of biochemical and physiological effects in cells. In addition to its effects on the Wnt signaling pathway, IQ-1S has been shown to inhibit the activity of the PARP enzymes, which are involved in DNA repair and cell survival. This inhibition leads to an increase in DNA damage and apoptosis in cancer cells. IQ-1S has also been shown to have anti-inflammatory effects by inhibiting the activity of the NF-κB signaling pathway, which plays a key role in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
IQ-1S has a number of advantages for use in lab experiments. It is a small molecule compound that is relatively easy to synthesize and purify. It has been extensively studied and has a well-characterized mechanism of action. IQ-1S is also highly selective for the tankyrase enzymes, making it a useful tool compound for studying the Wnt signaling pathway. However, there are also limitations to the use of IQ-1S in lab experiments. It is a potent inhibitor of the tankyrase enzymes, which can lead to off-target effects and toxicity in cells. Additionally, IQ-1S is not suitable for in vivo experiments due to its poor solubility and bioavailability.
Orientations Futures
There are many potential future directions for the study of IQ-1S. One area of focus is the development of more selective and potent tankyrase inhibitors. This could lead to the development of new therapies for cancer and other diseases that involve dysregulation of the Wnt signaling pathway. Another area of focus is the study of the role of IQ-1S in stem cell biology and tissue regeneration. IQ-1S has been shown to promote the differentiation of stem cells into specific cell types, which could have applications in regenerative medicine. Finally, the study of IQ-1S in combination with other compounds or therapies could lead to new treatment strategies for a variety of diseases.
Méthodes De Synthèse
IQ-1S can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the synthesis of 2-((4-chlorophenyl)amino)thiocarbonyl)hydrazide, which is then reacted with 6H-Indolo(2,3-b)quinoxaline-6-acetic acid to produce IQ-1S. The synthesis process is complex and requires specialized equipment and expertise.
Applications De Recherche Scientifique
IQ-1S has been extensively studied for its potential applications in scientific research. One of its primary uses is as a tool compound to study the activity of the Wnt signaling pathway, which plays a critical role in cell proliferation and differentiation. IQ-1S has been shown to selectively inhibit the activity of the tankyrase enzymes, which are key regulators of the Wnt signaling pathway. This inhibition leads to the stabilization of the Axin protein, which in turn inhibits the activity of the downstream β-catenin protein. By modulating the activity of this pathway, IQ-1S has potential applications in the study of cancer, stem cell biology, and tissue regeneration.
Propriétés
Numéro CAS |
116989-62-9 |
|---|---|
Nom du produit |
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-(((4-chlorophenyl)amino)thiocarbonyl)hydrazide |
Formule moléculaire |
C23H17ClN6OS |
Poids moléculaire |
460.9 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-3-[(2-indolo[3,2-b]quinoxalin-6-ylacetyl)amino]thiourea |
InChI |
InChI=1S/C23H17ClN6OS/c24-14-9-11-15(12-10-14)25-23(32)29-28-20(31)13-30-19-8-4-1-5-16(19)21-22(30)27-18-7-3-2-6-17(18)26-21/h1-12H,13H2,(H,28,31)(H2,25,29,32) |
Clé InChI |
AWHKIPIUIGJVGC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CC(=O)NNC(=S)NC5=CC=C(C=C5)Cl |
SMILES canonique |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CC(=O)NNC(=S)NC5=CC=C(C=C5)Cl |
Autres numéros CAS |
116989-62-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



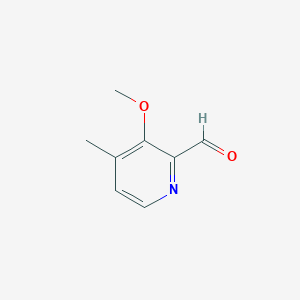

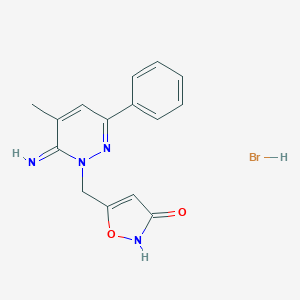


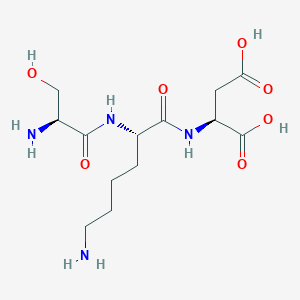
![Methyl 2-[(2,6-dichlorobenzyl)thio]acetate](/img/structure/B46072.png)

